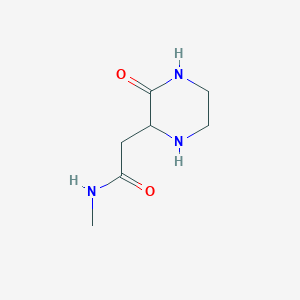

N-methyl-2-(3-oxopiperazin-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Talaporfin sodium, also known as mono-L-aspartyl chlorin e6, is a second-generation photosensitizer used in photodynamic therapy (PDT). It is derived from chlorophyll and has been developed to reduce skin phototoxicity and improve the efficacy of PDT. Talaporfin sodium can be excited by longer-wavelength light, allowing for deeper tissue penetration compared to first-generation photosensitizers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Talaporfin sodium is synthesized from chlorin e6, which is derived from chlorophyll. The synthesis involves the conjugation of chlorin e6 with L-aspartic acid. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the conjugation process .

Industrial Production Methods: Industrial production of talaporfin sodium involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and chromatography to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Talaporfin sodium undergoes various chemical reactions, including:

Substitution: Talaporfin sodium can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Light exposure in the presence of oxygen is the primary condition for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Reactive oxygen species (ROS) such as singlet oxygen.

Reduction: Reduced forms of talaporfin sodium.

Substitution: Substituted derivatives of talaporfin sodium.

Scientific Research Applications

Chemistry

In organic synthesis, N-methyl-2-(3-oxopiperazin-2-yl)acetamide serves as a versatile building block for constructing complex molecules. Its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in synthetic chemistry.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2) | Carboxylic acids, ketones |

| Reduction | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) | Secondary or tertiary amines |

| Substitution | Alkyl halides, amines | Functionalized derivatives |

Biology

Research indicates that this compound exhibits potential biological activities, including antimicrobial and antifungal properties. Studies have shown that it can interact with various biological targets, potentially serving as an enzyme inhibitor or receptor modulator.

Mechanism of Action:

The compound may inhibit specific enzymes by binding to their active sites, thus altering biological pathways. For instance, it has been explored for its effects on neurotransmitter receptors and metabolic enzymes, suggesting its pharmacological potential.

Medicine

In the medical field, this compound is being investigated for its role in drug development. Its structural features allow it to function as a precursor for pharmaceuticals aimed at treating various conditions.

Case Study:

A study published in PubMed highlighted the compound's potential as an enzyme inhibitor, showcasing its relevance in therapeutic applications .

Industry

The compound is also utilized in the production of materials with specific properties. Its applications in coatings and polymers are notable due to its unique chemical structure, which can enhance material performance.

Mechanism of Action

Talaporfin sodium is compared with other photosensitizers such as porfimer sodium and verteporfin:

Porfimer Sodium:

- First-generation photosensitizer with shorter wavelength absorption (630 nm).

- Higher skin phototoxicity compared to talaporfin sodium .

Verteporfin:

- Second-generation photosensitizer with similar wavelength absorption (689 nm).

- Used primarily for age-related macular degeneration .

Uniqueness of Talaporfin Sodium:

- Lower skin phototoxicity due to faster clearance from the body.

- Longer wavelength absorption allows for deeper tissue penetration.

- Effective in treating a variety of cancers and non-cancerous conditions .

Comparison with Similar Compounds

- Porfimer sodium

- Verteporfin

- Temoporfin

- Redaporfin

Biological Activity

N-methyl-2-(3-oxopiperazin-2-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and implications for medicinal chemistry, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H13N3O2 and a molecular weight of approximately 171.2 g/mol. The compound features a piperazine ring, an acetamide functional group, and a ketone substitution, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃N₃O₂ |

| Molecular Weight | 171.2 g/mol |

| Functional Groups | Piperazine, Amide |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is believed to involve interactions with various molecular targets in biological systems. Preliminary studies suggest that it may act by:

- Inhibiting Enzymes: It could inhibit specific enzymes involved in metabolic pathways.

- Binding to Receptors: The compound may interact with neurotransmitter receptors, influencing signaling pathways.

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial and anticancer activities. For instance:

- Antimicrobial Activity: Studies have shown that related compounds can inhibit the growth of various bacterial strains.

- Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.

Case Studies and Research Findings

A notable study evaluated the biological activity of a series of substituted acetamide derivatives, including this compound. The results highlighted significant activity against human cholinesterases (hAChE and hBChE), which are critical targets in the treatment of neurodegenerative diseases.

Table 1: Biological Activity Data

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 5.4 | hAChE |

| 1-acyl-N-methylpiperazine derivatives | 4.7 | hBChE |

| Other Acetamides | 10.5 | Various Bacterial Strains |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is not extensively characterized; however, preliminary assessments indicate moderate bioavailability with potential toxicity at higher doses. Toxicological studies have shown:

- Acute Toxicity: The compound is harmful if swallowed (H302).

- Skin Irritation: Causes skin irritation (H315).

Properties

IUPAC Name |

N-methyl-2-(3-oxopiperazin-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c1-8-6(11)4-5-7(12)10-3-2-9-5/h5,9H,2-4H2,1H3,(H,8,11)(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFQTNHDLSRAEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1C(=O)NCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648992 |

Source

|

| Record name | N-Methyl-2-(3-oxopiperazin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19564-13-7 |

Source

|

| Record name | N-Methyl-2-(3-oxopiperazin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.